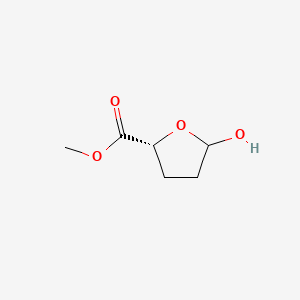
2-Morpholinemethanol,4-(1-methylethyl)-,(S)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Morpholinemethanol,4-(1-methylethyl)-,(S)-(9CI) is a chemical compound with the molecular formula C8H17NO2. It is a derivative of morpholine, a heterocyclic amine that is widely used in organic synthesis and industrial applications. The compound features a morpholine ring substituted with a methanol group and an isopropyl group, making it a versatile intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholinemethanol,4-(1-methylethyl)-,(S)-(9CI) typically involves the following steps:
Starting Materials: The synthesis begins with morpholine and isopropyl bromide as the primary starting materials.
Alkylation Reaction: Morpholine undergoes an alkylation reaction with isopropyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction introduces the isopropyl group to the morpholine ring.
Hydroxymethylation: The resulting product is then subjected to a hydroxymethylation reaction using formaldehyde and a reducing agent like sodium borohydride. This step introduces the methanol group to the morpholine ring.
Industrial Production Methods
In industrial settings, the production of 2-Morpholinemethanol,4-(1-methylethyl)-,(S)-(9CI) follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-Morpholinemethanol,4-(1-methylethyl)-,(S)-(9CI) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide, anhydrous solvents.
Major Products Formed
Oxidation: Aldehydes, ketones.
Reduction: Amines, alcohols.
Substitution: Halides, esters.
科学的研究の応用
2-Morpholinemethanol,4-(1-methylethyl)-,(S)-(9CI) has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: The compound is used in the production of surfactants, corrosion inhibitors, and other industrial chemicals.
作用機序
The mechanism of action of 2-Morpholinemethanol,4-(1-methylethyl)-,(S)-(9CI) depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of the morpholine ring and the hydroxyl group allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.
類似化合物との比較
2-Morpholinemethanol,4-(1-methylethyl)-,(S)-(9CI) can be compared with other similar compounds, such as:
Morpholine: The parent compound, which lacks the isopropyl and methanol groups.
4-(1-Methylethyl)morpholine: A derivative with only the isopropyl group.
2-Morpholinemethanol: A derivative with only the methanol group.
Uniqueness
The uniqueness of 2-Morpholinemethanol,4-(1-methylethyl)-,(S)-(9CI) lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. The presence of both the isopropyl and methanol groups enhances its reactivity and versatility compared to its simpler analogs.
特性
CAS番号 |
162635-60-1 |
|---|---|
分子式 |
C8H17NO2 |
分子量 |
159.229 |
IUPAC名 |
[(2S)-4-propan-2-ylmorpholin-2-yl]methanol |
InChI |
InChI=1S/C8H17NO2/c1-7(2)9-3-4-11-8(5-9)6-10/h7-8,10H,3-6H2,1-2H3/t8-/m0/s1 |
InChIキー |
UUAGIRDSIZQDKG-QMMMGPOBSA-N |
SMILES |
CC(C)N1CCOC(C1)CO |
同義語 |
2-Morpholinemethanol,4-(1-methylethyl)-,(S)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,3,2]Dioxathiolo[4,5-c]pyridine](/img/structure/B575194.png)
![4-[Isopropoxy(3-pyridinyl)methyl]-5,7-dimethyl-2-(methylamino)-1,3-benzothiazol-6-ol](/img/structure/B575195.png)
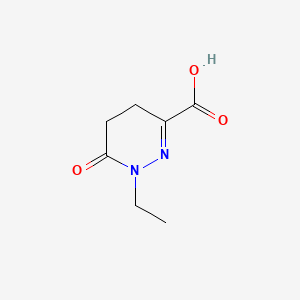
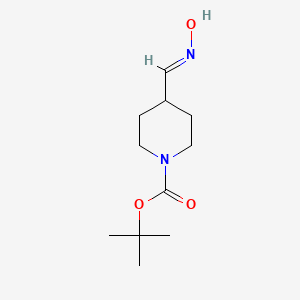
![7-Isopropyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B575202.png)
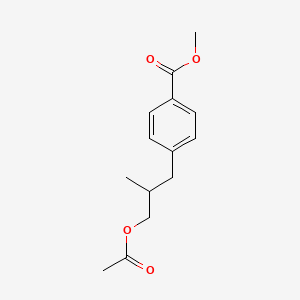
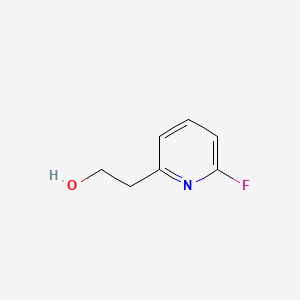
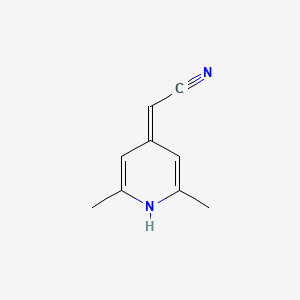
![1h-Pyrimido[1,6-c][1,3]oxazepine](/img/structure/B575212.png)
![2-Hydroxyethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate](/img/structure/B575214.png)
